molecular formula C18H18N2O5 B14238613 2'-Deoxy-5-[(4-methylphenyl)ethynyl]uridine CAS No. 376367-55-4

2'-Deoxy-5-[(4-methylphenyl)ethynyl]uridine

Cat. No.: B14238613
CAS No.: 376367-55-4
M. Wt: 342.3 g/mol
InChI Key: NMNMTOMOTWUMPL-ARFHVFGLSA-N
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Description

2’-Deoxy-5-[(4-methylphenyl)ethynyl]uridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but features a modified base with a 4-methylphenyl ethynyl group at the 5-position. This modification imparts unique properties to the compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-5-[(4-methylphenyl)ethynyl]uridine typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for 2’-Deoxy-5-[(4-methylphenyl)ethynyl]uridine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxy-5-[(4-methylphenyl)ethynyl]uridine can undergo various chemical reactions, including:

    Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethynyl group.

    Coupling Reactions: The ethynyl group can engage in coupling reactions with other alkynes or alkenes.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Copper Iodide: Co-catalyst in Sonogashira coupling.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield carboxylic acids, while reduction can produce alkanes .

Scientific Research Applications

2’-Deoxy-5-[(4-methylphenyl)ethynyl]uridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Deoxy-5-[(4-methylphenyl)ethynyl]uridine involves its incorporation into DNA during replication. Once incorporated, it can interfere with DNA synthesis and repair processes. The ethynyl group may also participate in click chemistry reactions, allowing for the labeling and detection of newly synthesized DNA. This makes it a valuable tool for studying cell proliferation and DNA metabolism .

Comparison with Similar Compounds

    5-Ethynyl-2’-deoxyuridine: Another nucleoside analog with an ethynyl group at the 5-position.

    5-Iodo-2’-deoxyuridine: A halogenated nucleoside analog used in similar applications.

    2’-Deoxy-5-ethynylcytidine: A cytidine analog with an ethynyl group at the 5-position.

Uniqueness: 2’-Deoxy-5-[(4-methylphenyl)ethynyl]uridine is unique due to the presence of the 4-methylphenyl ethynyl group, which imparts distinct chemical and biological properties. This modification enhances its stability and allows for specific interactions with biological targets, making it a valuable tool in research .

Properties

CAS No.

376367-55-4

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[2-(4-methylphenyl)ethynyl]pyrimidine-2,4-dione

InChI

InChI=1S/C18H18N2O5/c1-11-2-4-12(5-3-11)6-7-13-9-20(18(24)19-17(13)23)16-8-14(22)15(10-21)25-16/h2-5,9,14-16,21-22H,8,10H2,1H3,(H,19,23,24)/t14-,15+,16+/m0/s1

InChI Key

NMNMTOMOTWUMPL-ARFHVFGLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C#CC2=CN(C(=O)NC2=O)[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CN(C(=O)NC2=O)C3CC(C(O3)CO)O

Origin of Product

United States

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